molecular formula C13H23BO3 B2620582 4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane CAS No. 2246913-21-1

4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane

Cat. No. B2620582
CAS RN: 2246913-21-1
M. Wt: 238.13
InChI Key: XDURUUIIAQVAMD-UHFFFAOYSA-N
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Description

The compound “4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane” is likely to be an organoboron compound, as suggested by the presence of a dioxaborolane group . Organoboron compounds are widely used in organic synthesis due to their unique reactivity and selectivity .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Organoboron compounds are known to participate in various types of chemical reactions, including coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For similar organoboron compounds, properties such as boiling point, density, and refractive index have been reported .

Mechanism of Action

    Target of Action

    Organoboron compounds are often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction . The specific targets of “4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane” would depend on the specific reaction it is used in.

    Mode of Action

    In general, boronic esters like “this compound” can react with various organic compounds to form new carbon-carbon bonds . This is typically facilitated by a transition metal catalyst.

    Action Environment

    Environmental factors such as temperature, pH, and the presence of other chemicals can influence the reaction involving “this compound” and its stability .

Advantages and Limitations for Lab Experiments

One advantage of using 4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane in lab experiments is its relatively simple synthesis method. The compound can be synthesized in a few steps using readily available starting materials. Another advantage is its potential as a building block for the synthesis of novel materials with unique properties. However, a limitation of using the compound in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for research on 4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane. One direction is the development of more efficient and scalable synthesis methods for the compound. Another direction is the exploration of its potential as a ligand for transition metal catalysts in various organic transformations. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with (Z)-oxepan-4-ylidenemethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at room temperature or under reflux conditions. The resulting product is a white solid that can be purified by column chromatography or recrystallization.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane has been studied for its potential applications in medicinal chemistry, materials science, and catalysis. In medicinal chemistry, it has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In materials science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties. In catalysis, it has been used as a ligand for transition metal catalysts in various organic transformations.

Safety and Hazards

Safety and hazards would depend on the specific compound. For similar organoboron compounds, safety data sheets are available that provide information on hazards, safe handling, and storage .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-oxepan-4-ylidenemethyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-11-6-5-8-15-9-7-11/h10H,5-9H2,1-4H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDURUUIIAQVAMD-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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